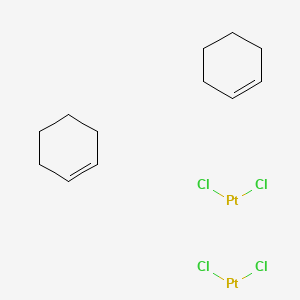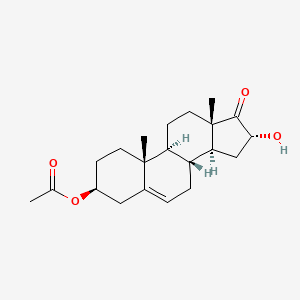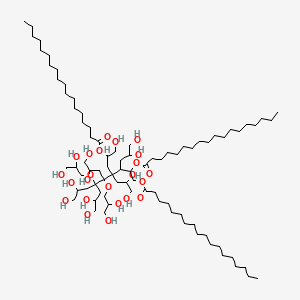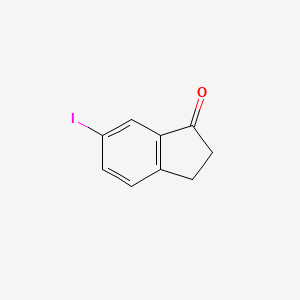
Cyclohexene;dichloroplatinum
Overview
Description
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes . It is a colorless liquid with a sharp smell . It is commonly produced by the partial hydrogenation of benzene . Cyclohexene serves as an intermediate in the industrial synthesis of various compounds .
Synthesis Analysis
Cyclohexene is produced by the partial hydrogenation of benzene, a process developed by the Asahi Chemical company . The coupling of furfural hydrogenation and cyclohexanol dehydrogenation over Cu–MgO catalysts is a highly efficient and environmentally friendly process for synthesizing cyclohexanone .
Molecular Structure Analysis
Cyclohexene has a chemical formula of C6H10 . The structure of cyclohexene is also available as a 2d Mol file or as a computed 3d SD file . The structure of cyclohexene can be viewed using Java or Javascript .
Chemical Reactions Analysis
Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . A detailed kinetic model of cyclohexene oxidation is proposed based on the low temperature mechanism of 1,3-cyclohexadiene and the existing high temperature mechanism of cyclohexene .
Physical And Chemical Properties Analysis
Cyclohexene is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .
Mechanism of Action
The mechanism of action of cyclohexene;dichloroplatinum involves the binding of the compound to DNA, which leads to the formation of intrastrand crosslinks. These crosslinks prevent DNA replication and transcription, leading to cell death. This mechanism of action has been extensively studied and has led to the development of various platinum-based chemotherapeutic agents.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to be highly cytotoxic, and its use in cancer treatment has been extensively studied. It has also been shown to exhibit neurotoxicity, nephrotoxicity, and ototoxicity.
Advantages and Limitations for Lab Experiments
Cyclohexene;dichloroplatinum has several advantages and limitations for lab experiments. One of its significant advantages is its high stability, which makes it an ideal candidate for various reactions. However, its low solubility in water makes it challenging to work with, and its high toxicity requires careful handling.
Future Directions
There are several future directions for the study of cyclohexene;dichloroplatinum. One of the most promising areas of research is the development of new platinum-based chemotherapeutic agents that exhibit higher selectivity and lower toxicity. Another area of research is the study of the compound's potential application in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the field of chemistry. Its potential application in various scientific fields, including organic synthesis and cancer treatment, has been extensively studied. While the compound has several advantages, its limitations and toxicity require careful handling. However, the study of this compound's future directions holds great promise for the development of new therapeutic agents and the treatment of various diseases.
Synthesis Methods
The synthesis of cyclohexene;dichloroplatinum involves the reaction of cisplatin with cyclohexene in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and distillation.
Scientific Research Applications
Cyclohexene;dichloroplatinum has been extensively studied for its potential application in various scientific fields. It has been widely used as a catalyst in organic synthesis reactions, including the synthesis of cyclic compounds, alkenes, and alcohols. It has also been used as a reagent in the preparation of various pharmaceutical compounds.
Safety and Hazards
Properties
IUPAC Name |
cyclohexene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZVHCZWVCPIRD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4Pt2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12176-53-3, 60134-75-0 | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12176-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 262-073-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)


![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)





